1H-Indazole-7-boronic acid
Overview
Description
1H-Indazole-7-boronic acid is a boronic acid derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
1H-Indazole-7-boronic acid is a chemical compound used in proteomics research . . Indazole-containing compounds are known for their wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
For instance, some indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Biochemical Pathways
It’s worth noting that the synthesis of indazoles involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds .
Result of Action
It’s known that the compound is used in proteomics research , suggesting it may have effects at the protein level.
Action Environment
It’s worth noting that the compound is typically stored at temperatures between 2-8°c , indicating that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
1H-Indazole-7-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction is crucial in studying enzyme kinetics and understanding the regulatory mechanisms of biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in downstream signaling events that regulate cell proliferation, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in altered transcriptional profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity. This binding interaction can be reversible or irreversible, depending on the nature of the enzyme and the specific binding site. Furthermore, this compound can modulate gene expression by interacting with transcription factors or chromatin remodeling complexes, thereby influencing the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcome. It is essential to determine the optimal dosage of this compound to minimize toxicity and maximize efficacy in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments and tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-7-boronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed borylation of 1H-indazole using bis(pinacolato)diboron as the boron source. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-7-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Alcohols or aldehydes.
Reduction: Boranes or boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
1H-Indazole-7-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Indazole-3-boronic acid
- 2H-Indazole-7-boronic acid
- 1H-Indazole-5-boronic acid
Comparison: 1H-Indazole-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to 1H-Indazole-3-boronic acid, the 7-boronic acid derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
1H-indazol-7-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4,11-12H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHHYPPRKWNXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=NN2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676698 | |
Record name | 1H-Indazol-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915411-01-7 | |
Record name | 1H-Indazol-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-indazol-7-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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